molecular formula C6H9N3O B2485123 4-Ethoxypyrimidin-2-amine CAS No. 304454-19-1

4-Ethoxypyrimidin-2-amine

Cat. No.: B2485123
CAS No.: 304454-19-1
M. Wt: 139.158
InChI Key: MNOWBDZBVHONOG-UHFFFAOYSA-N
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Description

4-Ethoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by an ethoxy group at the 4-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethoxypyrimidin-2-amine are largely determined by its pyrimidine structure . Pyrimidines are involved in a wide range of biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the electron-deficient nature of the pyrimidine ring, which can engage in various types of bonding interactions .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrimidine derivatives have demonstrated anticancer activities, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

It is known that the subcellular localization of chemical compounds can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidin-2-amine typically involves the following steps:

    Cyclization Reaction: Starting from ethyl cyanoacetate and guanidine, the cyclization reaction forms the pyrimidine ring.

    Amination: The amino group at the 2-position is introduced through an amination reaction using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This includes:

  • Using high-purity starting materials.
  • Employing efficient catalysts to enhance reaction rates.
  • Implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: The ethoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation Products: Oxo derivatives of this compound.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the ethoxy group at the 4-position.

    4-Methoxypyrimidin-2-amine: Contains a methoxy group instead of an ethoxy group.

    4-Chloropyrimidin-2-amine: Contains a chlorine atom at the 4-position instead of an ethoxy group.

Uniqueness: 4-Ethoxypyrimidin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWBDZBVHONOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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